molecular formula C8H9I B15092514 1-(Iodomethyl)-4-methylbenzene CAS No. 4484-74-6

1-(Iodomethyl)-4-methylbenzene

Cat. No.: B15092514
CAS No.: 4484-74-6
M. Wt: 232.06 g/mol
InChI Key: YVJQXZQIGSNYKS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Iodomethyl)-4-methylbenzene can be synthesized through several methods. One common approach involves the iodination of p-tolylmethanol using iodine and phosphorus triiodide. The reaction typically proceeds as follows: [ \text{C}_7\text{H}_7\text{CH}_2\text{OH} + \text{PI}_3 \rightarrow \text{C}_7\text{H}_7\text{CH}_2\text{I} + \text{H}_3\text{PO}_3 ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and efficient methods, such as the direct iodination of p-tolylmethane using iodine and a suitable catalyst under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Iodomethyl)-4-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of corresponding substituted products.

    Oxidation Reactions: The compound can be oxidized to form p-tolylmethyl alcohol or further to p-tolylmethyl ketone.

    Reduction Reactions: Reduction of the iodine atom can yield p-tolylmethane.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxylation.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products:

    Substitution: p-Tolylmethanol, p-tolylmethyl cyanide, p-tolylmethylamine.

    Oxidation: p-Tolylmethyl alcohol, p-tolylmethyl ketone.

    Reduction: p-Tolylmethane.

Scientific Research Applications

1-(Iodomethyl)-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biochemical pathways involving halogenated compounds.

    Medicine: Investigated for its potential use in radiolabeling and imaging due to the presence of iodine.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(iodomethyl)-4-methylbenzene largely depends on the type of reaction it undergoes. In substitution reactions, the iodine atom is typically displaced by a nucleophile through an S_N2 mechanism. In oxidation reactions, the methyl group is oxidized to an alcohol or ketone, involving the transfer of electrons and the formation of intermediate species.

Comparison with Similar Compounds

    1-(Bromomethyl)-4-methylbenzene: Similar in structure but contains a bromine atom instead of iodine. It is less reactive due to the lower reactivity of the C-Br bond compared to the C-I bond.

    1-(Chloromethyl)-4-methylbenzene: Contains a chlorine atom and is even less reactive than the bromine and iodine analogs.

    1-(Fluoromethyl)-4-methylbenzene: Contains a fluorine atom and is the least reactive among the halogenated derivatives due to the strong C-F bond.

Uniqueness: 1-(Iodomethyl)-4-methylbenzene is unique due to the high reactivity of the C-I bond, making it a valuable intermediate in organic synthesis. Its reactivity allows for a wide range of chemical transformations, making it versatile for various applications in research and industry.

Properties

IUPAC Name

1-(iodomethyl)-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9I/c1-7-2-4-8(6-9)5-3-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJQXZQIGSNYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40288587
Record name 1-(iodomethyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40288587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4484-74-6
Record name 1-(Iodomethyl)-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4484-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 56730
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004484746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC56730
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56730
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(iodomethyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40288587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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